![molecular formula C16H15ClN2O2 B3001981 3-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methoxy}pyridine CAS No. 2380064-25-3](/img/structure/B3001981.png)
3-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methoxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a chlorobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The azetidine ring is then functionalized with a chlorobenzoyl group through a reaction with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine . Finally, the methoxy group is introduced via a nucleophilic substitution reaction with methanol.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
3-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as an anti-inflammatory or antimicrobial agent.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its target, while the methoxy group can influence its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-1-(dibenzo[1,4]thiazepin-11-yl amino)-4-(3,4,5-trimethoxy phenyl)azetidin-2-one
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
Uniqueness
3-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of a pyridine ring, an azetidine ring, and a chlorobenzoyl group. This structure provides a unique set of chemical properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-15-6-2-1-5-14(15)16(20)19-9-12(10-19)11-21-13-4-3-7-18-8-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSVPDKRJDJIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
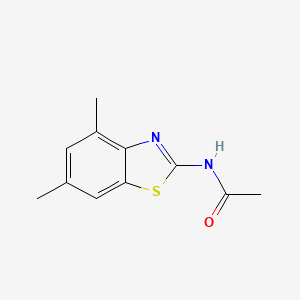
![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)
![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)
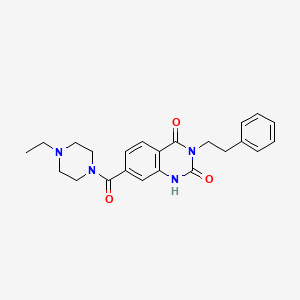

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)
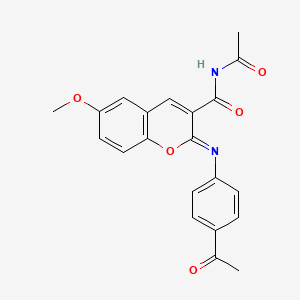
![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)
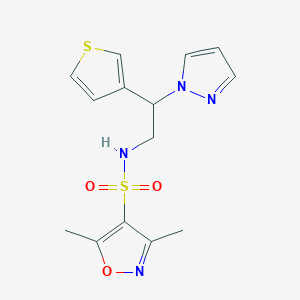
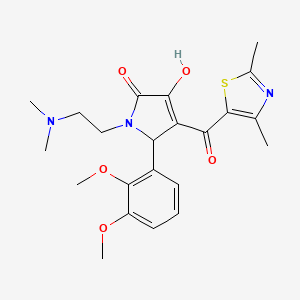
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3001921.png)
